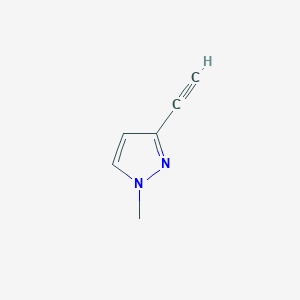

3-ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5-8(2)7-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCPKTQIHQISHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486015 | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-59-8 | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-ethynyl-1-methyl-1H-pyrazole (CAS No. 61514-59-8)

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into numerous FDA-approved drugs.[1] The introduction of a reactive ethynyl group at the 3-position of the 1-methyl-1H-pyrazole core creates a molecule of significant interest for researchers, scientists, and drug development professionals: 3-ethynyl-1-methyl-1H-pyrazole (CAS No. 61514-59-8). This terminal alkyne functionality opens a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning "click" chemistry and Sonogashira cross-coupling reactions, making it an invaluable building block in the synthesis of complex molecular architectures for drug discovery and materials science.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, with a focus on providing field-proven insights and actionable protocols for the modern researcher.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 61514-59-8 |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.12 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Characterization: A Predictive Approach

While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched literature, we can predict the expected ¹H and ¹³C NMR chemical shifts based on known data for substituted pyrazoles.[4][5][6] This predictive analysis is a crucial tool for in-process reaction monitoring and final product confirmation.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

N-CH₃: A singlet expected around δ 3.8-4.0 ppm.

-

Pyrazole H-4: A doublet expected around δ 6.2-6.4 ppm.

-

Pyrazole H-5: A doublet expected around δ 7.4-7.6 ppm.

-

Ethynyl H: A singlet expected around δ 3.0-3.2 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

N-CH₃: A signal expected around δ 38-40 ppm.

-

Pyrazole C-3: A signal expected around δ 140-142 ppm.

-

Pyrazole C-4: A signal expected around δ 110-112 ppm.

-

Pyrazole C-5: A signal expected around δ 130-132 ppm.

-

Ethynyl C≡C: Two signals expected in the range of δ 70-90 ppm.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This approach leverages the readily available 3-iodo-1-methyl-1H-pyrazole as a starting material.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

PART 1: Sonogashira Coupling of 3-iodo-1-methyl-1H-pyrazole with Trimethylsilylacetylene [7][8][9]

Causality: The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. The use of a palladium catalyst is crucial for the oxidative addition to the C-I bond, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Trimethylsilylacetylene is used as a protected form of acetylene, which prevents side reactions and allows for controlled coupling.

Materials:

-

3-iodo-1-methyl-1H-pyrazole

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry, argon-purged flask, add 3-iodo-1-methyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF, followed by freshly distilled Et₃N (2.0 eq).

-

To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole.

PART 2: Deprotection of the Trimethylsilyl Group [10][11]

Causality: The trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes due to its stability under many reaction conditions and its facile removal under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol provides a simple and effective method for the cleavage of the Si-C bond.

Materials:

-

3-((Trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the silyl-protected pyrazole (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or GC-MS.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Reactivity and Synthetic Applications

The terminal alkyne functionality of this compound is the cornerstone of its synthetic utility, enabling its participation in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction allows for the direct coupling of this compound with a wide range of aryl and vinyl halides or triflates.[7][12] This reaction is instrumental in the synthesis of more complex pyrazole-containing molecules with extended π-systems, which are of interest in materials science and as scaffolds for drug discovery.

Caption: General scheme for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and tolerance of a wide variety of functional groups.[2][13][14] This reaction allows for the facile conjugation of the this compound moiety to molecules containing an azide group, such as biomolecules, polymers, or other drug fragments.[1][15]

Caption: General scheme for the CuAAC "click" reaction.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13][16] The introduction of the ethynyl group provides a handle for further functionalization, allowing for the rapid generation of libraries of novel compounds for high-throughput screening.

The 1,2,3-triazole linkage formed via the CuAAC reaction is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[17] The resulting 1,4-disubstituted pyrazole-triazole conjugates are of significant interest in the development of new therapeutic agents.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the presence of a highly reactive terminal alkyne group make it an ideal substrate for Sonogashira coupling and "click" chemistry. The ability to readily introduce the pyrazole moiety into more complex molecules through these robust and efficient reactions underscores its importance in the ongoing quest for novel therapeutics and functional materials. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this potent chemical tool in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

- Asif, M. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(4), 1-22.

-

Wikipedia contributors. (2023, December 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Borah, P., & Gogoi, J. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-25.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.

-

Požgan, F. (n.d.). "Click" chemistry with CuAIAC. Bio&Organic LAB, P1-0179, FKKT. Retrieved from [Link]

- Baskaran, S., & Lee, J. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Patil, P. O., Bari, S. B., & Firke, S. D. (2021). Novel 1,4‐Disubstituted 1,2,3‐Triazoles Accessed via Click Chemistry: Their Molecular Docking, Anti‐inflammatory and Antioxidant Evaluation. ChemistrySelect, 6(32), 8345-8352.

-

Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

-

ResearchGate. (2006). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

SciELO México. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

- Correia, V. G., & de Fátima, Â. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660938.

- Kumar, D., Reddy, V. B., Sharad, S., & Kumar, V. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.

- Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazol-5-one and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910.

- De Luca, L. (2022).

- Molander, G. A., & Brown, A. R. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(19), 4349-4375.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. redalyc.org [redalyc.org]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Account Suspended [p1-0179.fkkt.uni-lj.si]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-ethynyl-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 3-ethynyl-1-methyl-1H-pyrazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic methodology via Sonogashira coupling, discusses its spectroscopic signature for characterization, and explores its applications, particularly as a versatile synthon in drug discovery. This guide is intended for professionals in chemical research and development, offering field-proven insights into the causality behind experimental choices and protocols.

Introduction to a Versatile Heterocyclic Building Block

This compound is a strategically important small molecule that combines two key chemical features: the pyrazole ring and a terminal alkyne. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[1] The N-methylation at the 1-position defines its regiochemistry and metabolic stability.

The true synthetic power of this molecule, however, lies in its 3-ethynyl group. This terminal alkyne is a versatile functional handle for a wide array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This bioorthogonal reaction allows for the efficient and specific conjugation of the pyrazole moiety to other molecules, such as biological macromolecules, fluorescent dyes, or other pharmacophores, making it an invaluable tool in chemical biology and drug development.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂ | - |

| Molecular Weight | 106.13 g/mol | Calculated |

| Monoisotopic Mass | 106.0531 Da | PubChem |

| IUPAC Name | This compound | - |

| SMILES | CN1C=CC(=N1)C#C | PubChem |

| InChI Key | GMCPKTQIHQISHX-UHFFFAOYSA-N | PubChem |

Molecular weight was calculated using the standard atomic weights of Carbon (12.011), Hydrogen (1.008), and Nitrogen (14.007).[3][4][5]

Synthesis Pathway: Sonogashira Cross-Coupling

The most reliable and modular method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] In this context, the strategy involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with a halogenated pyrazole precursor, typically 3-iodo-1-methyl-1H-pyrazole, followed by a straightforward deprotection step.

The choice of an iodo-substituted pyrazole is deliberate; the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst compared to bromo or chloro analogs, generally leading to higher yields and milder reaction conditions.[7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as both the solvent and base. The amine base is critical as it scavenges the HI produced during the reaction, preventing side reactions and regenerating the active catalyst.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) to the mixture. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other undesirable side reactions.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

-

Cleavage of TMS Group: Dissolve the purified product from Step 1 in methanol.

-

Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF). The cleavage is a simple nucleophilic attack on the silicon atom.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Workup: Neutralize the mixture with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl protons (N-CH₃) should appear as a singlet around 3.8-4.0 ppm. The two protons on the pyrazole ring will appear as doublets in the aromatic region (approx. 6.5-7.5 ppm). A key diagnostic signal is the acetylenic proton (-C≡CH), which should appear as a sharp singlet around 3.0-3.3 ppm.[8]

-

¹³C NMR: The carbon NMR will show six distinct signals. The N-methyl carbon will be in the aliphatic region (~35-40 ppm). The pyrazole ring carbons will appear between ~110-140 ppm. The two sp-hybridized carbons of the ethynyl group are characteristic, appearing in the range of ~70-90 ppm.[8]

-

Infrared (IR) Spectroscopy: Two highly characteristic peaks confirm the presence of the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium-intensity absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a powerful building block for creating complex and targeted molecules. Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][9]

The primary utility stems from the terminal alkyne, which can be leveraged in several ways:

-

Click Chemistry: As a partner in CuAAC reactions, it can be used to attach the pyrazole scaffold to biomolecules for target identification, to polymers for creating new materials, or to fluorescent probes for imaging applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as an initial "fragment" that binds to a biological target. The ethynyl group then provides a vector for "fragment growing" or "fragment linking," where it is used to elaborate the structure and improve binding affinity and selectivity.

-

Further Synthesis: The alkyne can participate in other transformations, such as further Sonogashira couplings, hydration to form ketones, or reduction to alkenes and alkanes, providing access to a wide library of derivatives.

Conceptual Workflow: Fragment-Based Drug Discovery

Caption: Use of the title compound in a Fragment-Based Drug Discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from analogous pyrazole derivatives suggest appropriate precautions are necessary.

-

Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[10][11]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

-

Britannica. (2026, January 14). Nitrogen. Encyclopedia Britannica. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon. Retrieved from [Link]

-

Zaragoza, F., & Stephensen, H. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2016(5), 54-68. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Kumar, V., & Aggarwal, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry.

-

Bawa, S., & Kumar, S. (2018). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Carbon - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3-ethynyl-1-methyl-1H-pyrazole: Synthesis, Structure, and Applications

Introduction: The Strategic Importance of the Ethynyl-Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] The introduction of an ethynyl group at the 3-position of a 1-methyl-1H-pyrazole ring creates a molecule of significant synthetic potential: 3-ethynyl-1-methyl-1H-pyrazole . This bifunctional scaffold combines the established pharmacological relevance of the pyrazole core with the exceptional reactivity of a terminal alkyne. This guide provides a comprehensive technical overview of its synthesis, structural characterization, key chemical transformations, and its emerging applications for researchers, scientists, and drug development professionals.

The strategic value of this compound lies in its ability to serve as a versatile building block. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. These reactions allow for the facile and efficient introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for drug discovery and the construction of complex functional materials.

Synthesis and Purification: A Stepwise Approach

The synthesis of this compound is a multi-step process that begins with the regioselective iodination of 1-methyl-1H-pyrazole, followed by a Sonogashira cross-coupling with a protected acetylene source, and concluding with a deprotection step.

Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole (Starting Material)

The synthesis of the key intermediate, 3-iodo-1-methyl-1H-pyrazole, can be achieved through the direct iodination of 1-methyl-1H-pyrazole. While various iodinating agents can be employed, a common method involves the use of iodine in the presence of an oxidizing agent.[3][4]

Experimental Protocol: Iodination of 1-methyl-1H-pyrazole [3]

-

To a stirred solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as water or acetic acid, add iodine (1.0-1.3 eq).

-

Heat the mixture to 50-100 °C.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (1.0-2.0 eq) of a 35-50% aqueous solution, dropwise over a period of 1-5 hours.

-

Maintain the reaction at the elevated temperature for an additional 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully add an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to adjust the pH to 6-8.

-

The product, 3-iodo-1-methyl-1H-pyrazole, will precipitate as a light-yellow solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Step 2 & 3: Sonogashira Coupling and Deprotection

The ethynyl group is introduced via a Sonogashira cross-coupling reaction between 3-iodo-1-methyl-1H-pyrazole and a protected acetylene, such as ethynyltrimethylsilane (TMS-acetylene). The TMS protecting group prevents self-coupling of the terminal alkyne and is readily removed in a subsequent step.[5]

Experimental Protocol: Sonogashira Coupling and Deprotection [5]

-

To a solution of 3-iodo-1-methyl-1H-pyrazole (1.0 eq) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.1-1.5 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, such as CuI (0.04-0.10 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product, 1-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole, can be purified by column chromatography on silica gel.

-

For the deprotection step, dissolve the purified silyl-protected pyrazole in a solvent such as methanol or THF.

-

Add a base, such as potassium carbonate or potassium hydroxide, or a fluoride source like tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up the reaction by adding water and extracting with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield this compound.

Structural Elucidation and Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 100735-51-1 |

Spectroscopic Data (Predicted and from Related Structures)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, pyrazole H-5), ~6.8 (d, 1H, pyrazole H-4), ~3.8 (s, 3H, N-CH₃), ~3.1 (s, 1H, ethynyl H)[6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (pyrazole C-5), ~130 (pyrazole C-3), ~110 (pyrazole C-4), ~80 (alkyne C), ~75 (alkyne C), ~38 (N-CH₃)[6][7] |

| FT-IR (KBr) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1500-1600 (C=N, C=C stretch) |

| Mass Spectrometry (EI) | m/z (%): 106 (M⁺) |

Key Chemical Reactions and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which readily participates in several important chemical transformations.

Sonogashira Cross-Coupling

The ethynyl group can undergo further Sonogashira coupling reactions with various aryl or vinyl halides, allowing for the extension of the carbon skeleton and the synthesis of more complex molecules.[5]

Caption: Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an organic azide in the presence of a copper(I) catalyst yields a 1,4-disubstituted triazole. This reaction is widely used in drug discovery for creating diverse compound libraries.

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in both drug discovery and materials science.

Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in numerous kinase inhibitors.[8][9][10][11] The ethynyl group at the 3-position provides a strategic point for modification, allowing for the exploration of the kinase active site. Through Sonogashira coupling or click chemistry, various substituents can be introduced to optimize binding affinity and selectivity. For example, the ethynyl group can act as a linker to connect the pyrazole core to other pharmacophoric fragments, leading to the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[12]

| Derivative Class | Potential Therapeutic Target | Rationale for Synthesis |

| Pyrazolyl-aryl acetylenes | Tyrosine Kinases (e.g., EGFR, VEGFR) | Mimicking the binding mode of known inhibitors by extending into hydrophobic pockets. |

| Pyrazolyl-triazoles | Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases) | Introducing hydrogen bond donors and acceptors to interact with the kinase hinge region. |

Materials Science: Building Blocks for Organic Electronics

The rigid, linear structure of the ethynyl-pyrazole moiety is advantageous for the construction of organic electronic materials. The extended π-conjugation that can be achieved through Sonogashira coupling with other aromatic systems makes these derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazole nitrogen atoms can also serve as coordination sites for metal ions, leading to the formation of luminescent metal complexes with potential applications in sensing and imaging.

Conclusion

This compound is a versatile and synthetically valuable building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the exceptional reactivity of the terminal alkyne allow for the facile creation of diverse and complex molecular architectures. As the demand for novel therapeutics and advanced functional materials continues to grow, the strategic application of this powerful scaffold is poised to play an increasingly important role in scientific innovation.

References

-

Kinetics and mechanism of iodination of 1-methylpyrazole. VTechWorks - Virginia Tech. [Link]

- Synthesis method of 1-methyl-4-iodopyrazole.

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. [Link]

-

Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC - PubMed Central. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - PubMed Central. [Link]

-

(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

-

Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. PubMed. [Link]

-

Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

-

Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety. ResearchGate. [Link]

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

-

Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. ResearchGate. [Link]

-

(PDF) (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

Sources

- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

3-ethynyl-1-methyl-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-ethynyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural features—a regioselectively substituted pyrazole core and a reactive terminal alkyne—make it an invaluable synthon for generating complex molecular architectures through reactions like click chemistry and cross-coupling. This guide provides a comprehensive overview of the most robust and widely adopted synthetic pathway to this compound, focusing on the Sonogashira cross-coupling strategy. We will dissect each stage of the synthesis, from the construction of the pyrazole core to the final deprotection step, offering deep mechanistic insights, detailed experimental protocols, and practical advice grounded in established chemical principles.

Introduction: The Strategic Value of the Ethynyl-Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms allows it to act as a versatile scaffold that can engage with biological targets through various non-covalent interactions.

The addition of an ethynyl (-C≡CH) group at the 3-position dramatically expands the synthetic utility of the pyrazole core. This terminal alkyne is a key functional group for:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," allowing for the efficient and specific formation of triazole linkages.

-

Further Functionalization: The alkyne can be elaborated into a wide array of other functional groups or used in further C-C bond-forming reactions.[2]

-

Bioisosteric Replacement: The linear geometry of the alkyne can serve as a mimic for other chemical groups in drug design.

Given its importance, a reliable and scalable synthesis of this compound is crucial for advancing drug discovery and development programs. This guide focuses on a modular, four-step synthesis that is both efficient and adaptable.

The Core Synthesis Pathway: A Modular Sonogashira Approach

The most prevalent and reliable strategy for the synthesis of this compound involves a sequence of four key transformations. This approach begins with the formation of a halogenated pyrazole intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the desired ethynyl moiety.

Caption: Overall workflow for the synthesis of this compound.

Module 1: Synthesis of the 1-Methyl-1H-pyrazole Core

The foundational step is the construction of the pyrazole ring. The Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remain one of the most direct methods.[1][3] To achieve the desired N1-methylation regioselectively, methylhydrazine is used as the nitrogen source. This approach avoids a separate N-methylation step, which can often yield a difficult-to-separate mixture of N1 and N2 isomers.[4]

A suitable starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with methylhydrazine to form a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[5] For the non-fluorinated analogue, precursors like malondialdehyde or its synthetic equivalents can be used.

Expertise & Causality: Using methylhydrazine directly is a strategic choice to control regioselectivity. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] The specific regioisomer formed can be influenced by the steric and electronic nature of the substituents on the dicarbonyl precursor.

Module 2: Regioselective Halogenation at the C3 Position

To enable the subsequent cross-coupling reaction, a halogen must be installed on the pyrazole ring. The C3 position is often targeted for functionalization. Iodination is preferred over bromination or chlorination because aryl iodides are generally more reactive in palladium-catalyzed reactions like the Sonogashira coupling.[7]

A common method for the iodination of electron-rich heterocycles like pyrazoles is electrophilic halogenation using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[8] The reaction conditions must be carefully controlled to prevent di-iodination or other side reactions.

Trustworthiness: The protocol's validity rests on the differential reactivity of the pyrazole ring positions. The C4 position is often the most nucleophilic and prone to electrophilic substitution. Therefore, if the C4 position is unsubstituted, it may need to be temporarily blocked or the reaction conditions must be finely tuned to favor C3 iodination. In some cases, a lithiation-iodination sequence on an N-protected pyrazole provides superior regiocontrol.[9]

Module 3: The Sonogashira Cross-Coupling Reaction

This is the key C-C bond-forming step. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system: a palladium(0) complex and a copper(I) salt.[7][10]

The reaction involves two interconnected catalytic cycles:

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

To prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling), a protected alkyne such as trimethylsilylacetylene (TMSA) is used.[11] The TMS group is stable under the reaction conditions and is readily removed in the final step.[12]

Module 4: Alkyne Deprotection

The final step is the removal of the silyl protecting group to unveil the terminal alkyne. This is typically achieved under mild conditions, preserving the pyrazole core. The most common methods include:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is highly effective.[12]

-

Basic conditions: Mild bases like potassium carbonate in methanol can also cleave the Si-C bond.[13]

The choice of deprotection reagent depends on the overall functionality of the molecule. Fluoride ions have a high affinity for silicon, making this a very reliable method.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 3.1: Sonogashira Coupling of 3-Iodo-1-methyl-1H-pyrazole

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1-methyl-1H-pyrazole (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and Copper(I) iodide (CuI) (0.04-0.10 equiv).[14]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add a degassed solvent, such as triethylamine or a mixture of THF and triethylamine.

-

Add trimethylsilylacetylene (1.2-1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting iodide is consumed.

-

Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole.

Protocol 3.2: Deprotection of the TMS-Protected Alkyne

-

Dissolve the silyl-protected pyrazole (1.0 equiv) in a suitable solvent such as methanol or THF.

-

Add potassium carbonate (2.0-3.0 equiv) or a 1M solution of TBAF in THF (1.1 equiv).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be purified by column chromatography if necessary.

Data Summary & Troubleshooting

| Step | Key Reagents | Typical Yield | Key Challenges & Solutions |

| Core Synthesis | 1,3-Dicarbonyl, Methylhydrazine | 70-90% | Challenge: Regioisomer formation. Solution: Judicious choice of dicarbonyl precursor; careful characterization (NMR) is essential. |

| Iodination | NIS, I₂ | 60-85% | Challenge: Poor regioselectivity, over-halogenation. Solution: Control stoichiometry and temperature; consider a directed metalation-iodination route for higher precision. |

| Sonogashira | Pd/Cu catalysts, TMSA, Amine base | 65-95% | Challenge: Glaser homocoupling, catalyst deactivation. Solution: Use a protected alkyne (TMSA); ensure anaerobic and anhydrous conditions; use a phosphine ligand to stabilize the Pd catalyst.[10][15] |

| Deprotection | K₂CO₃/MeOH, TBAF/THF | 85-99% | Challenge: Incomplete reaction, product degradation. Solution: Ensure sufficient reagent stoichiometry; use mild conditions and monitor closely to avoid side reactions. |

Conclusion

The synthesis of this compound via a Sonogashira coupling strategy represents a robust, reliable, and scalable route to a highly valuable chemical building block. By understanding the mechanistic underpinnings of each step—from the regioselective formation of the pyrazole core to the crucial C-C bond formation and final deprotection—researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This modular pathway provides access to a versatile synthon, empowering chemists to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b13380][16][17]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/118.shtm][18]

-

Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm][2]

-

Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Science.gov. [URL: https://www.science.gov/topic/chemistry/pyrazole][19]

-

Recent Progress of Protecting Groups for Terminal Alkynes. SCIRP. [URL: https://www.scirp.org/journal/paperinformation?paperid=99881][12]

-

Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][7]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6529][3]

-

Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4969209/][20]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan Library. [URL: https://deepblue.lib.umich.edu/handle/2027.42/108398][21][22][23]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000288.pdf][1]

-

Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][10]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscatal.3c05167][14]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61912005000100004][13]

-

Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling][15]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0274][6]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [URL: https://scholars.lib.ntu.edu.tw/handle/123456789/102047][11]

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. [URL: https://www.tsijournals.com/articles/the-recent-development-of-the-pyrazoles--a-review.pdf]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/nj/c2nj40445a][9]

-

Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/142][5]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02693][4]

-

Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents. [URL: https://patents.google.com/patent/WO2014120397A1/en][24]

-

Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202400213][8]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 13. scielo.org.mx [scielo.org.mx]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. researchgate.net [researchgate.net]

- 23. quod.lib.umich.edu [quod.lib.umich.edu]

- 24. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 3-ethynyl-1-methyl-1H-pyrazole

The core philosophy of this guide is to foster a proactive safety culture by understanding the chemical causality behind potential hazards. Every recommendation is grounded in the established principles of organic chemistry and laboratory safety.

Compound Profile and Inferred Hazard Identification

3-ethynyl-1-methyl-1H-pyrazole (Molecular Formula: C₆H₆N₂) is a small molecule whose reactivity is governed by its two primary structural motifs: the N-methylated pyrazole ring and the ethynyl group.[1]

-

Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Various substituted pyrazoles are known to be biologically active, and as a class, they present several potential hazards. Safety data for compounds like 3-methylpyrazole, 3-ethyl-1-methyl-1H-pyrazole, and pyrazole itself consistently indicate risks such as:

-

Terminal Alkyne Functionality: The ethynyl group (C≡C-H) confers specific reactivity and hazards. The proton on the terminal alkyne is significantly more acidic (pKa ≈ 25) than protons in alkanes or alkenes.[8][9] This acidity allows for deprotonation by strong bases to form a nucleophilic acetylide anion.[8][10] While crucial for synthesis, this reactivity also introduces hazards:

-

Reactivity with Bases: Strong bases (e.g., sodium amide, sodium hydride) will deprotonate the alkyne, a highly exothermic process that requires careful temperature control.[8][9]

-

Potential for Unstable Acetylides: Acetylides of certain metals (e.g., copper, silver, mercury) can be shock-sensitive and explosive when dry. Care must be taken to avoid contact with these metals, especially during purification or in reaction waste streams.

-

Based on this composite analysis, this compound should be treated as a compound that is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, with specific reactivity hazards associated with its terminal alkyne group.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][5][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][5][7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [3][5] |

Laboratory Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Primary Containment: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]

-

Ventilation: The fume hood should have adequate exhaust ventilation.[13] Mechanical exhaust is required to minimize exposure.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3][14]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13][15] All eye and face protection must conform to appropriate government standards such as EN 166 (EU) or OSHA regulations in 29 CFR 1910.133 (US).[13][14]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid contaminating the skin.[12] Dispose of contaminated gloves as chemical waste.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

Clothing: Full-length trousers and closed-toe shoes are required.

-

-

Respiratory Protection: If there is a risk of exposure exceeding occupational limits, or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Caption: Required engineering controls and PPE workflow.

Safe Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed to prevent moisture ingress and potential degradation.[14] The recommended storage temperature for similar pyrazoles is often between 2°C - 8°C.[16]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[14][17]

-

Stability: The compound is expected to be stable under normal storage conditions. However, terminal alkynes can be susceptible to oxidative degradation or polymerization over time, especially if exposed to heat, light, or certain metal catalysts.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[12][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][15]

Sources

- 1. PubChemLite - this compound (C6H6N2) [pubchemlite.lcsb.uni.lu]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," a core molecular framework that can provide ligands for a diverse range of biological targets.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to a significant number of approved drugs for treating cancer, inflammation, viral infections, and central nervous system disorders.[1][4] This technical guide provides an in-depth exploration of the pyrazole scaffold's role in drug development, delving into its fundamental properties, key therapeutic applications with mechanistic insights, synthetic methodologies, and structure-activity relationships that guide modern drug design.

The Pyrazole Core: A Foundation for Drug Design

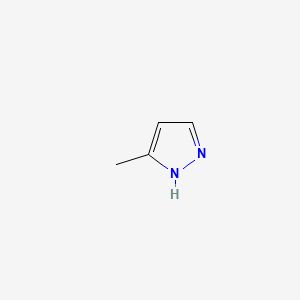

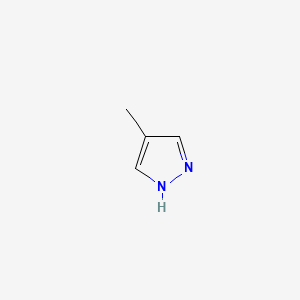

First described by Ludwig Knorr in 1883, the pyrazole ring (C₃H₄N₂) is an aromatic heterocycle whose unique electronic and structural features make it exceptionally valuable for medicinal chemists.[5]

Physicochemical and Structural Properties

The success of the pyrazole scaffold is not accidental; it is rooted in a combination of advantageous properties:

-

Aromaticity and Stability: As a six-π-electron aromatic system, the pyrazole ring is planar and possesses considerable metabolic stability, a crucial attribute for any successful drug candidate.[6][7] This stability ensures the core structure remains intact in vivo, allowing the appended functional groups to exert their effects.

-

Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers, which can influence receptor binding and pharmacokinetic properties.[5][7]

-

Hydrogen Bonding Capability: The pyrazole nucleus contains both a hydrogen bond donor (the pyrrole-like -NH group) and a hydrogen bond acceptor (the pyridine-like sp²-hybridized nitrogen), enabling it to form multiple, specific interactions within a biological target's binding pocket.

-

Bioisosteric Versatility: The pyrazole ring is often employed as a bioisostere for other aromatic rings, such as benzene or imidazole. This substitution can enhance potency and improve key drug-like properties, including lipophilicity and water solubility, thereby optimizing the pharmacokinetic profile.[8]

Figure 1: General structure and tautomeric forms of the pyrazole ring.

Therapeutic Applications & Mechanisms of Action

The true measure of the pyrazole scaffold's importance is the sheer breadth of its therapeutic applications. Pyrazole-containing molecules are found in numerous clinically established drugs across diverse disease areas.[9]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex®) , a nonsteroidal anti-inflammatory drug (NSAID). Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), Celecoxib is a selective COX-2 inhibitor.[10]

Causality of Action: The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastric mucosa. COX-2, however, is typically induced during inflammation and is responsible for synthesizing prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12][13] The sulfonamide side chain of Celecoxib binds to a specific hydrophilic region near the active site of the COX-2 enzyme, a feature absent in COX-1, which is the structural basis for its selectivity.[13]

Figure 2: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Table 1: Selected Pyrazole-Based Anti-inflammatory Drugs [4]

| Drug Name | Primary Target | Therapeutic Use |

| Celecoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis |

| Phenylbutazone | COX-1, COX-2 | Arthritis, Spondylitis (veterinary use) |

| Metamizole | COX-1, COX-2 | Analgesic, Antipyretic |

| Sulfinpyrazone | URAT1, COX | Gout |

Anticancer Agents: Targeting Protein Kinases

The pyrazole scaffold is a dominant feature in the landscape of modern oncology, particularly in the design of protein kinase inhibitors (PKIs).[14] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The synthetic accessibility and versatile nature of the pyrazole ring make it an ideal framework for developing potent and selective PKIs.[14] Of the 74 small molecule PKIs approved by the FDA, eight contain a pyrazole ring.[14]

Case Study: Crizotinib (Xalkori®) is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and ROS1 receptor tyrosine kinases. It is used to treat non-small cell lung cancer (NSCLC) in patients with specific mutations in these kinases.[2]

Table 2: FDA-Approved Pyrazole-Containing Protein Kinase Inhibitors [2][14]

| Drug Name | Primary Target(s) | Approved Indications |

| Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer (NSCLC) |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis |

| Encorafenib | BRAF V600E/K | Melanoma |

| Erdafitinib | FGFR | Urothelial Carcinoma |

| Pralsetinib | RET | NSCLC, Thyroid Cancer |

| Avapritinib | KIT, PDGFRA | Systemic Mastocytosis, GIST |

| Asciminib | Bcr-Abl | Chronic Myeloid Leukemia |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma |

Erectile Dysfunction: The PDE5 Inhibition Pathway

Sildenafil (Viagra®) , a household name, is a pyrazole-containing drug that revolutionized the treatment of erectile dysfunction. Its mechanism relies on the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[15][16]

Causality of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle, which is mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[17] NO release stimulates guanylate cyclase to produce cGMP, which acts as a second messenger to cause smooth muscle relaxation and increased blood flow. PDE5 terminates this signal by breaking down cGMP.[15] Sildenafil inhibits PDE5, preventing the degradation of cGMP and thus enhancing the erectile response to sexual stimulation.[16][18]

Figure 3: Mechanism of action of Sildenafil as a selective PDE5 inhibitor.

A Cautionary Tale: Rimonabant and CNS Activity

The pyrazole derivative Rimonabant was developed as an anti-obesity drug. It acts as an inverse agonist for the cannabinoid CB1 receptor, which is involved in regulating appetite.[19][20] By blocking this receptor, Rimonabant was shown to decrease appetite and improve metabolic parameters.[21][22] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[23] This serves as a critical lesson in medicinal chemistry: while a scaffold can provide access to a specific target, the overall pharmacology and safety profile of the final molecule are paramount.

Synthesis of the Pyrazole Scaffold: A Practical Workflow

The widespread use of the pyrazole scaffold is heavily reliant on its synthetic accessibility. Numerous methods have been developed for its synthesis over the years.[9][24] The Knorr pyrazole synthesis, first reported in 1883, remains a classic and reliable method.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the general synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Objective: To synthesize a 1,3,5-substituted pyrazole derivative.

Materials:

-

1,3-Diketone (e.g., acetylacetone, 1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Reagent Addition: While stirring, add the hydrazine derivative (1.0 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 1 to 24 hours, depending on the specific reactants.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Figure 4: General experimental workflow for the Knorr Pyrazole Synthesis.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazole-based drugs relies heavily on understanding their Structure-Activity Relationships (SAR).[25][26] SAR studies explore how modifying the substituents at different positions of the pyrazole ring affects the molecule's biological activity.

-

N1-Substitution: The substituent at the N1 position often plays a crucial role in determining potency and selectivity. It can occupy key hydrophobic pockets in the target protein and influence the overall orientation of the molecule. For many kinase inhibitors, a bulky aryl or cycloalkyl group at N1 is essential for activity.

-

C3- and C5-Substitutions: These positions are frequently used to modulate potency and physicochemical properties. Substituents here can form hydrogen bonds or van der Waals interactions with the target. For example, in some anti-inflammatory pyrazoles, an aryl group at C5 is critical for COX-2 selectivity.[26]

-

C4-Substitution: The C4 position is a key point for derivatization. Attaching different functional groups here can fine-tune solubility, metabolic stability, and target engagement. In the case of Celecoxib, the trifluoromethyl group at C3 and the p-sulfamoylphenyl group at C5 are crucial for its COX-2 inhibitory activity.

Future Perspectives

The pyrazole scaffold is far from being a relic of medicinal chemistry's past; it remains a dynamic and promising frontier in drug discovery.[3][6] Its metabolic stability and synthetic tractability make it an ideal core for incorporation into newer therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. Researchers continue to explore novel pyrazole derivatives for a growing list of diseases, including neurodegenerative disorders, metabolic diseases, and drug-resistant microbial infections.[4][6] The combination of empirical screening, rational design based on SAR, and computational modeling will undoubtedly lead to the development of the next generation of pyrazole-based therapeutics.[3]

Conclusion